Molecular Weight and Heavy Atom Count Versus Monomeric Carane-3-ol Analogs
The dimeric thioether structure doubles the molecular weight relative to monomeric 3,7,7-trimethylbicyclo[4.1.0]heptan-3-ol (carane-3-ol, MW ≈ 154.25 g/mol). This results in a markedly lower volatility (predicted boiling point 440.2 °C at 760 mmHg versus ~215–230 °C for the monomer) [1]. For procurement decisions where thermal stability and vapor pressure are critical formulation parameters, these computed differences provide a baseline, though experimental vapor pressure data is unavailable.
| Evidence Dimension | Molecular weight and predicted boiling point |
|---|---|
| Target Compound Data | MW 338.55 g/mol; predicted BP 440.2 °C at 760 mmHg |
| Comparator Or Baseline | 3,7,7-trimethylbicyclo[4.1.0]heptan-3-ol (monomer): MW ~154.25 g/mol; typical monoterpenoid alcohol BP range 215–230 °C |
| Quantified Difference | ΔMW ≈ +184.3 g/mol (2.2×); ΔBP ≈ +210–225 °C |
| Conditions | Computed/estimated values; no experimental head-to-head volatility study identified |
Why This Matters
A >200 °C predicted boiling point elevation fundamentally alters handling, headspace concentration, and thermal degradation profile compared to monomeric analogs, directly impacting suitability for high-temperature processing or controlled-release formulations.
- [1] PubChem. (2026). Computed Properties for CID 375777. National Library of Medicine. View Source
